molecular formula C15H14O2 B14657965 (3-Methylphenyl)methyl benzoate CAS No. 38612-03-2

(3-Methylphenyl)methyl benzoate

Cat. No.: B14657965
CAS No.: 38612-03-2
M. Wt: 226.27 g/mol
InChI Key: PNDUDVIQWFVXIO-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with (3-methylphenyl)methanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methyl benzoate typically involves the esterification reaction between benzoic acid and (3-methylphenyl)methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Benzoic Acid+(3-Methylphenyl)methanolAcid Catalyst(3-Methylphenyl)methyl benzoate+Water\text{Benzoic Acid} + \text{(3-Methylphenyl)methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Benzoic Acid+(3-Methylphenyl)methanolAcid Catalyst​(3-Methylphenyl)methyl benzoate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and (3-methylphenyl)methanol.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Benzoic acid and (3-methylphenyl)methanol.

    Reduction: (3-Methylphenyl)methanol.

    Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.

Scientific Research Applications

(3-Methylphenyl)methyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and (3-methylphenyl)methanol, which can then interact with various biological pathways. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar structure but lacks the (3-methylphenyl) group.

    Ethyl benzoate: Similar ester structure but with an ethyl group instead of (3-methylphenyl).

    (4-Methylphenyl)methyl benzoate: Similar structure but with the methyl group in the para position.

Uniqueness

(3-Methylphenyl)methyl benzoate is unique due to the presence of the (3-methylphenyl) group, which can influence its reactivity and interactions compared to other benzoate esters. The position of the methyl group on the aromatic ring can affect the compound’s electronic properties and steric hindrance, leading to different chemical behaviors and applications.

Properties

CAS No.

38612-03-2

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(3-methylphenyl)methyl benzoate

InChI

InChI=1S/C15H14O2/c1-12-6-5-7-13(10-12)11-17-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3

InChI Key

PNDUDVIQWFVXIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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